Physicochemical properties of 6-methoxypyrazine derivatives
Physicochemical properties of 6-methoxypyrazine derivatives
Title: Physicochemical Profiling and Functional Derivatization of 6-Methoxypyrazine Scaffolds: A Technical Guide for Advanced Applications
Executive Summary The 6-methoxypyrazine scaffold is a highly versatile heterocyclic building block characterized by unique electronic and lipophilic properties. The presence of the methoxy group at the 6-position of the pyrazine ring introduces a complex interplay of electron-donating resonance and electron-withdrawing inductive effects. This technical guide provides an in-depth analysis of the physicochemical properties of 6-methoxypyrazine derivatives, detailing their quantitative metrics, self-validating characterization protocols, and their critical roles in both pharmaceutical drug development and the synthesis of high-energy density materials (HEDMs).
The physicochemical behavior of 6-methoxypyrazine derivatives is fundamentally dictated by the nitrogen heteroatoms in the aromatic ring and the specific substitution pattern. The methoxy group significantly modulates the basicity (pKa) of the adjacent pyrazine nitrogens, altering the molecule's hydrogen-bond acceptor capacity. This electronic modulation directly impacts the lipophilicity (Log P) of the derivatives, a critical parameter for predicting transmembrane transport, absorption, and distribution in biological systems[1].
While in silico tools (e.g., CLogP) provide baseline estimates, they frequently fail to accurately model the complex solvation dynamics of the methoxy-pyrazine interaction. Therefore, empirical determination is strictly required for accurate profiling[2].
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of key 6-methoxypyrazine precursors utilized in advanced synthesis:
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Physicochemical Property / Application |
| 2-Chloro-6-methoxypyrazine | 33332-30-8 | 144.56 | Solid state; Critical precursor for HEDMs (LLM-105)[3][4] |
| 2-Amino-6-methoxypyrazine | 6905-47-1 | 125.13 | Computed XLogP3 = 0.7; Amphiphilic building block[5][6] |
| 6-Methoxypyrazine-2-carboxylic acid | 24005-61-6 | 154.12 | Log P tunable via amidation; Antimicrobial intermediate[7] |
| 6-Methoxypyrazine-2-sulfonyl chloride | 2359212-33-0 | 208.62 | Highly reactive electrophile for sulfonamidine synthesis[8] |
Derivatization Pathways and Application Causality
The strategic selection of 6-methoxypyrazine derivatives is driven by their specific reactivity profiles.
-
Pharmaceutical Oncology & Antimicrobials: 6-methoxypyrazine-2-carboxylic acid hydrazides have demonstrated targeted antibacterial activity against anaerobic strains, with effective inhibitory concentrations ranging from ≤ 6.2 to 100 µg/mL[9]. Furthermore, 6-methoxypyrazine carbimidates are utilized to synthesize sulfonamidines, which exhibit potent antitumor activity against leukemia (e.g., HL-60) and melanoma (MDA-MB-435) cell lines[10].
-
Energetic Materials: 2-chloro-6-methoxypyrazine (CMP) is a preferred starting material for the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an advanced high-energy density material[4]. The methoxy group facilitates subsequent amination while maintaining ring stability during harsh oxidation steps.
Derivatization pathways of 2-chloro-6-methoxypyrazine into energetic and pharmaceutical compounds.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. System suitability checks are embedded directly into the workflows.
Protocol A: Empirical Determination of Lipophilicity (Log P) via RP-HPLC
Causality: Because the logarithm of the octanol-water partition coefficient (Log P) is the most widely used parameter for defining lipophilicity[1], empirical measurement via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required to bypass the limitations of predictive software. RP-HPLC provides empirical capacity factors (
-
Mobile Phase Preparation: Prepare an isocratic binary mixture of Methanol/Water (60:40 v/v). Buffer the aqueous phase to pH 7.4 using 10 mM phosphate buffer. Rationale: Buffering suppresses the ionization of the pyrazine nitrogen, ensuring the molecule is analyzed in its neutral state.
-
System Calibration (Self-Validation Step): Inject a homologous series of at least five reference standards (e.g., benzene, toluene, bromobenzene) with known Log P values.
-
Capacity Factor Calculation: Determine the capacity factor (
) for each standard using the equation , where is the dead time (measured via uracil injection) and is the retention time. -
Regression Analysis: Plot
versus the known of the standards. Validation Gate: Proceed to sample analysis only if the linear correlation coefficient ( ) is . -
Sample Analysis: Inject the 6-methoxypyrazine derivative. Record
, calculate , and extrapolate the empirical Log P from the validated calibration curve[1][2].
Protocol B: In Situ Generation of 6-Methoxypyrazine Carbimidates
Causality: Isolated carbimidates are susceptible to atmospheric hydrolysis. Generating them in situ using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst ensures immediate reactivity with sulfonamides, driving the reaction toward the stable sulfonamidine product without yield loss[10].
-
Activation: Dissolve 6-methoxypyrazine-2-carbonitrile in anhydrous methanol under an inert nitrogen atmosphere.
-
Catalysis: Add 0.1 equivalents of DBU. Stir at room temperature for 2 hours. Rationale: DBU efficiently catalyzes the addition of methanol to the nitrile carbon, generating the carbimidate intermediate in situ.
-
Coupling: Without isolating the intermediate, add 1.0 equivalent of the target sulfonamide (e.g., 2-chlorobenzenesulfonamide) directly to the reaction flask.
-
Condensation (Self-Validation Step): Reflux the mixture for 12-18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. Validation Gate: The reaction is deemed complete only when the UV-active spot corresponding to the carbimidate intermediate is entirely consumed.
-
Purification: Concentrate the solvent under reduced pressure and purify the resulting sulfonamidine via flash column chromatography to yield the final biologically active compound[10].
References
1.9 - clockss.org 2. - sigmaaldrich.com 3.5 - nih.gov 4. 10 - nih.gov 5.1 - mdpi.com 6.7 - matrix-fine-chemicals.com 7. 2 - nih.gov 8.3 - fluorochem.co.uk 9.6 - capotchem.com 10.4 - semanticscholar.org 11.8 - chemscene.com
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 6-Methoxypyrazin-2-amine | C5H7N3O | CID 4868193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6905-47-1 | 2-Amino-6-methoxypyrazine - Capot Chemical [capotchem.com]
- 7. 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID | CAS 24005-61-6 [matrix-fine-chemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
